N-Acetyl-S-methyl-L-cysteine

Vue d'ensemble

Description

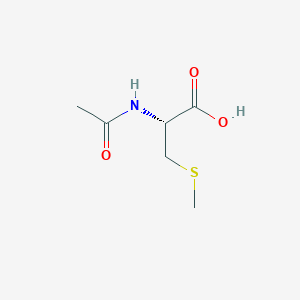

N-Acetyl-S-methyl-L-cysteine is a derivative of N-acetyl-L-cysteine, characterized by the presence of a methyl group attached to the sulfur atom. This compound is known for its role as a human urinary metabolite and a human xenobiotic metabolite . It is a S-substituted N-acetyl-L-cysteine and a methyl sulfide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Acetyl-S-methyl-L-cysteine can be synthesized through the acetylation of S-methyl-L-cysteine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an appropriate solvent such as methanol or water, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyl-S-methyl-L-cysteine undergoes various chemical reactions, including:

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

Reduction: Sodium borohydride; room temperature.

Substitution: Nucleophiles such as amines or alcohols; appropriate solvents like methanol or ethanol.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antioxidant Properties

SAMC exhibits significant antioxidant properties, primarily due to the presence of thiol groups in its structure. These properties enable SAMC to neutralize reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : SAMC acts as a scavenger of free radicals and enhances the body’s antioxidant defense mechanisms by increasing glutathione levels, a critical antioxidant in cellular processes .

- Case Study : In a study involving rats exposed to acetamiprid, SAMC demonstrated protective effects against oxidative stress-induced liver and brain damage, highlighting its potential as a therapeutic agent in managing oxidative stress-related conditions .

Neuroprotective Effects

Research indicates that SAMC may offer neuroprotective benefits, particularly in models of neurodegeneration.

- Mechanism : SAMC's ability to modulate redox states and reduce oxidative damage suggests it may help mitigate neuronal injury and promote cell survival in neurodegenerative diseases .

- Clinical Relevance : Studies have shown that SAMC can protect astrocytes from proteotoxicity, which is relevant in conditions like Alzheimer’s disease and other neurodegenerative disorders .

Respiratory Conditions

SAMC has been explored for its efficacy in treating respiratory ailments due to its mucolytic properties.

- Application : It is used to alleviate symptoms associated with chronic obstructive pulmonary disease (COPD) and cystic fibrosis by thinning mucus, thus improving lung function .

- Evidence : Clinical trials have demonstrated that SAMC can reduce exacerbations in patients with COPD when administered over extended periods .

Cancer Therapy

The role of SAMC in oncology is an emerging area of interest, particularly as an adjunct therapy.

- Antiproliferative Effects : Research indicates that SAMC may inhibit cancer cell proliferation through its antioxidant effects and modulation of cellular signaling pathways .

- Case Study : In vitro studies have shown that SAMC enhances the efficacy of certain chemotherapeutic agents by protecting normal cells from oxidative damage while sensitizing cancer cells to treatment .

Psychiatric Disorders

Emerging evidence suggests that SAMC may be beneficial in managing psychiatric conditions.

- Mechanism : By influencing glutathione levels and reducing oxidative stress, SAMC has potential applications in treating mood disorders and schizophrenia .

- Clinical Trials : Ongoing studies are evaluating the effectiveness of SAMC as an adjunct treatment for conditions such as bipolar disorder and obsessive-compulsive disorder (OCD) .

Cardiovascular Health

SAMC's influence on cardiovascular health is another area under investigation.

- Potential Benefits : It may help reduce homocysteine levels, a risk factor for cardiovascular diseases, thereby contributing to overall heart health .

- Research Findings : Studies indicate that supplementation with SAMC can lead to improved endothelial function and reduced oxidative stress in patients with cardiovascular risk factors .

Summary Table of Applications

| Application Area | Mechanism | Evidence Level |

|---|---|---|

| Antioxidant Properties | Scavenges ROS; enhances glutathione synthesis | Strong |

| Neuroprotection | Reduces oxidative damage; protects neurons | Moderate |

| Respiratory Conditions | Mucolytic action; improves lung function | Strong |

| Cancer Therapy | Inhibits proliferation; enhances chemotherapy | Emerging |

| Psychiatric Disorders | Modulates oxidative stress; affects mood | Emerging |

| Cardiovascular Health | Reduces homocysteine; improves endothelial function | Moderate |

Mécanisme D'action

N-Acetyl-S-methyl-L-cysteine exerts its effects through several mechanisms:

Antioxidant Activity: The compound acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

Modulation of Metabolism: It influences various metabolic pathways, including those involved in the synthesis and degradation of glutathione.

Regulation of Gene Expression: this compound modulates the expression of genes involved in cell survival, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

N-Acetyl-L-cysteine: A precursor to N-Acetyl-S-methyl-L-cysteine, known for its antioxidant and mucolytic properties.

S-Methyl-L-cysteine: A sulfur-containing amino acid derivative with similar chemical properties.

Uniqueness: this compound is unique due to the presence of both an acetyl group and a methyl group attached to the sulfur atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Activité Biologique

N-Acetyl-S-methyl-L-cysteine (NMC) is a derivative of L-cysteine and has garnered interest due to its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article synthesizes findings from various studies to elucidate the biological activity of NMC, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Overview of this compound

NMC is an N-acetylated form of S-methyl-L-cysteine (SMC), which is known for its antioxidant properties. The compound contains a thiol group, which is crucial for its reactivity with free radicals. NMC's structure allows it to participate in redox reactions, thereby contributing to cellular defense mechanisms against oxidative stress.

- Antioxidant Activity :

- Cytochrome P450 Inhibition :

-

Neuroprotective Effects :

- In models of neurodegeneration, NMC has demonstrated protective effects against proteotoxicity, a condition characterized by the accumulation of misfolded proteins. While N-acetyl-L-cysteine (NAC) has been extensively studied for neuroprotection, NMC's effects appear limited compared to NAC, suggesting that the thiol group is essential for its protective actions .

Case Studies and Experimental Data

- Oxidative Stress Model : In a rat model of oxidative stress induced by acetamiprid, administration of SMC (100 mg/kg) alongside NAC significantly improved biochemical markers of liver and brain function. This study highlighted the potential of SMC as an adjunct treatment for conditions involving oxidative damage .

- CYP Inhibition Study : A comparative analysis revealed that N-acetylated metabolites like NMC showed weak inhibition (26%) on CYP1A2 at concentrations around 1 mM. This suggests a low potential for drug-drug interactions through CYP inhibition .

- Neuroprotection Study : In astrocyte cultures exposed to proteasome inhibitors, NAC provided significant protection by enhancing protein quality control mechanisms. However, NMC did not exhibit similar protective effects, indicating that while it possesses some antioxidant properties, its efficacy may be limited compared to NAC .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | CYP Inhibition | Neuroprotective Effects | Notes |

|---|---|---|---|---|

| N-Acetyl-L-cysteine (NAC) | High | Moderate | Significant | Strong GSH precursor |

| S-Methyl-L-cysteine (SMC) | Moderate | Low | Limited | Effective in reducing oxidative stress |

| This compound (NMC) | Low | Weak | Minimal | Thiol group essential for activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-S-methyl-L-cysteine, and how is purity validated?

- Methodological Answer : Synthesis typically involves alkylation of L-cysteine with methylating agents (e.g., methyl iodide) under controlled pH, followed by acetylation of the amino group using acetic anhydride. Purification is achieved via recrystallization or chromatography. Characterization requires 1H/13C-NMR to confirm structural integrity and HPLC (C18 columns, UV detection at 210–220 nm) to assess purity (>95%) . Reproducibility demands strict adherence to anhydrous conditions and inert atmospheres to prevent oxidation of the thioether group .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by derivatization to enhance ionization. Internal standards like isotopically labeled analogs (e.g., this compound-d3) improve accuracy. Validation parameters (linearity, LOQ, recovery) must align with ICH M10 guidelines . For non-MS setups, HPLC with fluorescence detection (post-column derivatization using o-phthalaldehyde) is an alternative .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to mitigate inhalation risks. Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. In case of spills, neutralize with absorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate the antioxidant efficacy of this compound?

- Methodological Answer : Utilize rodent models of oxidative stress (e.g., carbon tetrachloride-induced hepatotoxicity). Dose optimization should follow allometric scaling from in vitro IC50 values. Include control groups receiving N-Acetyl-L-cysteine (NAC) for comparative analysis. Endpoints include glutathione (GSH) levels (measured via Ellman’s assay), lipid peroxidation (malondialdehyde via TBARS assay), and histopathological evaluation. Statistical power analysis (α=0.05, β=0.2) ensures sample size adequacy .

Q. How should contradictory data on this compound’s metabolic stability be resolved?

- Methodological Answer : Discrepancies in half-life (e.g., in hepatic microsomes vs. plasma) require species-specific metabolic profiling . Incubate the compound with human/rat liver microsomes and analyze metabolites via LC-HRMS. Identify enzymatic pathways (e.g., CYP450 vs. esterase-mediated hydrolysis) using selective inhibitors (e.g., ketoconazole for CYP3A4). Cross-validate findings with in silico simulations (e.g., SwissADME) to predict bioavailability and enzyme interactions .

Q. What strategies are effective for stabilizing this compound in aqueous formulations?

- Methodological Answer : Degradation pathways (hydrolysis, oxidation) are mitigated by:

- pH optimization : Buffers (pH 4–5) reduce thioether oxidation.

- Antioxidants : Add 0.1% EDTA or 1 mM ascorbic acid to chelate metal ions.

- Lyophilization : Increases shelf life by removing water. Pre-formulation studies should use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can researchers differentiate this compound’s direct vs. indirect mechanisms in cellular models?

- Methodological Answer : Use knockout/knockdown models (e.g., CRISPR-Cas9 for Nrf2 or glutathione synthase). Measure ROS scavenging (DCFH-DA assay) and gene expression (qPCR for HO-1, NQO1). Compare results with NAC to assess whether methyl substitution enhances membrane permeability or alters Keap1-Nrf2 binding kinetics. Pharmacodynamic profiling (time-course studies) clarifies onset/duration of effects .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937189 | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16637-59-5 | |

| Record name | L-Cysteine, N-acetyl-S-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.